molecular formula C15H11Cl2NO3 B5782007 (2,4-dichloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

(2,4-dichloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

Cat. No. B5782007
M. Wt: 324.2 g/mol
InChI Key: HCDQRNQQBCZUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dichloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone, also known as "DCNP," is a synthetic compound that has been widely used in scientific research. It is a member of the family of nitrophenyl ketones and has been used as an inhibitor of certain enzymes in biochemical assays. DCNP has also been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of DCNP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. In particular, DCNP has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
DCNP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of protein kinase C, DCNP has been shown to inhibit the activity of other enzymes, such as tyrosine kinases and phosphatases. It has also been shown to induce apoptosis (programmed cell death) in certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using DCNP in lab experiments is its relatively low cost and ease of synthesis. Additionally, its ability to inhibit the activity of certain enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using DCNP is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types.

Future Directions

There are several potential future directions for research on DCNP. One area of interest is its potential use in the treatment of cancer and other diseases. Further studies are needed to determine the efficacy and safety of DCNP in vivo. Additionally, the mechanism of action of DCNP is not fully understood, and further research is needed to elucidate its effects on various enzymes and cellular processes.

Synthesis Methods

DCNP is synthesized by the reaction of 2,4-dichloro-5-nitrophenylhydrazine with 2,4-dimethylbenzoyl chloride in the presence of a base. The resulting product is a yellow crystalline solid that is relatively stable under normal laboratory conditions.

Scientific Research Applications

DCNP has been used as an inhibitor of various enzymes in biochemical assays. It has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in a variety of cellular processes. DCNP has also been studied for its potential use in the treatment of cancer and other diseases, as it has been shown to inhibit the growth of certain cancer cells in vitro.

properties

IUPAC Name

(2,4-dichloro-5-nitrophenyl)-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-8-3-4-10(9(2)5-8)15(19)11-6-14(18(20)21)13(17)7-12(11)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDQRNQQBCZUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichloro-5-nitrophenyl)-(2,4-dimethylphenyl)methanone

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